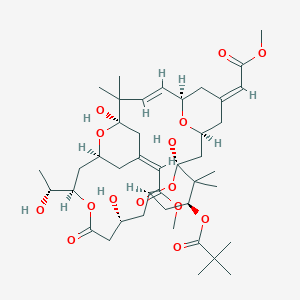![molecular formula C57H106O6 B1240866 TG(16:0/18:2(9Z,12Z)/20:0)[iso6]](/img/structure/B1240866.png)
TG(16:0/18:2(9Z,12Z)/20:0)[iso6]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TG(16:0/18:2(9Z,12Z)/20:0)[iso6] is a triglyceride.
Scientific Research Applications
Analysis of Triacylglycerols in Human and Animal Tissues
Triacylglycerols (TGs) with specific fatty acid chain compositions, including TG(16:0/18:2(9Z,12Z)/20:0)[iso6], play a significant role in understanding diseases such as cardiovascular and liver diseases. Guan et al. (2017) utilized ultra-performance liquid chromatography coupled with mass spectrometry to analyze TGs in human plasma and liver tissues, highlighting the importance of TGs in disease research (Guan et al., 2017).
Role in Infant Nutrition
The structural composition of TGs, particularly the positioning of fatty acids like 16:0, 18:1, and 18:2, is crucial in infant nutrition. Innis (2011) discussed how human milk TG structures aid in the efficient digestion and absorption of fats in infants, emphasizing the unique features of these TGs in early-life nutrition (Innis, 2011).
Thermogravimetric Studies
TGs are studied using thermogravimetric (TG) methods in various applications, including the study of volatile compounds for thin-film deposition and the understanding of high-temperature reactions. For instance, Niskanen et al. (2001) used TG measurements to study the sublimation behavior of metal compounds, vital in thin film fabrication (Niskanen et al., 2001).
Quasiballistic Heat Conduction
In the field of physics, the study of quasiballistic heat conduction involves TG spectroscopy. Hua and Minnich (2014) analyzed heat conduction using a new solution of the Boltzmann transport equation, demonstrating the importance of TG in understanding thermal transport in solids (Hua & Minnich, 2014).
Data Science in Scientific Discovery
The concept of Theory-guided Data Science (TGDS) integrates scientific knowledge into data science models, enhancing their effectiveness in complex scientific problems. Karpatne et al. (2016) discussed the integration of domain knowledge in TGDS, showcasing its application in various scientific disciplines (Karpatne et al., 2016).
Thermoelectric Generators
TGs are also relevant in the study of thermoelectric generators (TEGs). Bubnova et al. (2011) optimized the thermoelectric figure of merit in conducting polymers, highlighting the potential of TEGs in energy harvesting (Bubnova et al., 2011).
properties
Molecular Formula |
C57H106O6 |
|---|---|
Molecular Weight |
887.4 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h17,20,26,29,54H,4-16,18-19,21-25,27-28,30-53H2,1-3H3/b20-17-,29-26-/t54-/m1/s1 |
InChI Key |
KWUMWJZHUAQZMT-IEHWOXSQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




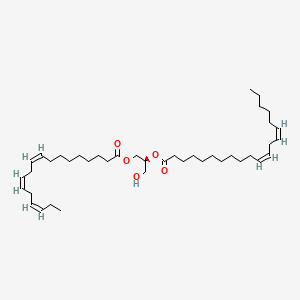
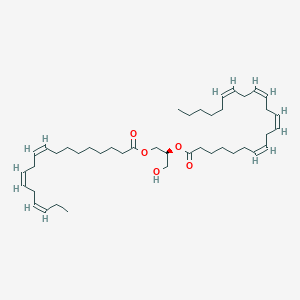



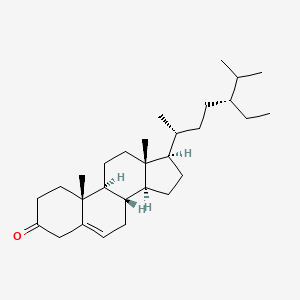
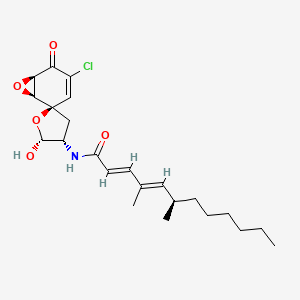
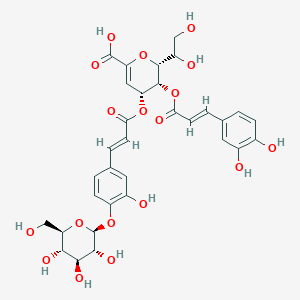
![[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate](/img/structure/B1240800.png)
![(1R,4R,4aR,6Z,7aR,8aR,10S,11S,11aR,12aR,13aR)-1,13a-dihydroxy-11-isopropyl-4,7,8a-trimethyl-13-methylene-2-oxo-1,2,4,4a,5,7a,8,8a,9,10,11,11a,12,12a,13,13a-hexadecahydroindeno[5',6':4,5]cycloocta[1,2-c]pyran-10-yl 3-hydroxy-3,5-dimethylheptanoate](/img/structure/B1240803.png)
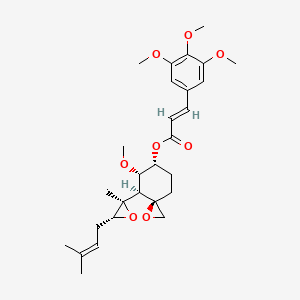
![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-[(di-o-tolylmethyl-carbamoyl)-methyl]-2-[4-(2-isopropoxy-ethoxy)-phenyl]-pyrrolidine-3-carboxylic acid; TFA](/img/structure/B1240806.png)
